molecular formula C10H13BrN2O2S B1444498 5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine CAS No. 1361114-85-3

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Cat. No. B1444498
M. Wt: 305.19 g/mol
InChI Key: GHLJPWVOLCJVAJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine, or 5-BBrMP, is an organic compound primarily used in scientific research. It is a brominated derivative of pyrrolidine and is used as a building block in a variety of organic synthesis applications. 5-BBrMP is also used as a catalytic agent in a number of chemical reactions, as a ligand in coordination chemistry, and as a reagent in the synthesis of a variety of pharmaceuticals and other drugs.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Novel 4-pyrrolidin-3-cyanopyridine derivatives, including a compound synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine, demonstrated antimicrobial activity against various bacteria with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Synthesis via Suzuki Cross-Coupling

  • A study focused on synthesizing novel pyridine derivatives through Suzuki cross-coupling reactions. These derivatives, including the compound 5-bromo-2-methylpyridin-3-amine, displayed potential as chiral dopants for liquid crystals and showed various biological activities (Ahmad et al., 2017).

Photoinduced Tautomerization Studies

  • Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed three types of photoreactions. These compounds are significant for understanding excited-state intramolecular proton transfer processes (Vetokhina et al., 2012).

Synthesis of Dithiolium Derivatives

  • Novel bromo-substituted dithiolium perchlorates were synthesized from bromopropiophenones, which included derivatives of pyrrolidinyl compounds. These findings are valuable for developing new chemical entities (Sarbu et al., 2019).

Study on Iron(II) Complexes

  • Research explored iron(II) complexes involving 4-(methylsulfonyl)-2,6-di(pyrazol-1-yl)pyridine ligands. The study provided insights into spin-crossover and crystallographic phase changes in such complexes (Cook et al., 2015).

Synthesis of Meldrum’s Acid Derivatives

  • A study described the synthesis of a pyridinium ylide derivative involving a reaction with 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine. This research contributes to the synthesis of novel Meldrum’s acid derivatives (Kuhn et al., 2003).

Synthesis of Heterocyclic Analogues

  • A methodology was developed for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. The research utilized 5-bromo-2-chloropyridine, contributing to the synthesis of these compounds (Morgentin et al., 2009).

Antibacterial and Surface Activity of Triazole Derivatives

  • The synthesis and antimicrobial activity of 1,2,4-triazole derivatives were investigated, demonstrating the potential of these compounds as biologically active heterocycles (El-Sayed, 2006).

properties

IUPAC Name

5-bromo-2-(1-methylsulfonylpyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-16(14,15)13-6-2-3-10(13)9-5-4-8(11)7-12-9/h4-5,7,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLJPWVOLCJVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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